BD2-Selective BET Bromodomain Targeting: ≥3–10-Fold Selectivity Over BD1
The 1,4-acylthiazepane ligand class, of which 1-(1,4-thiazepan-4-yl)prop-2-en-1-one is the minimal N-acryloyl exemplar, demonstrates ≥3–10-fold binding selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal bromodomain (BD1), as quantified by protein-observed ¹⁹F NMR (PrOF NMR) using fluorinated tandem bromodomain constructs [1]. In the pilot screen of 12 thiazepane/thiazepanone fragments at 50 μM, the acrylamide-bearing analog TH-4 produced significant broadening of the BD2-specific W374 ¹⁹F resonance with minimal perturbation of the BD1 W81 resonance; full disappearance of the W374 resonance into baseline occurred by 250 μM [1]. This BD2-preferential behavior contrasts sharply with pan-BET inhibitors such as (+)-JQ1, which bind BD1 and BD2 with comparable affinity (Kd values of approximately 50–90 nM for both domains) and consequently exhibit dose-limiting toxicity in clinical settings due to simultaneous inhibition of both bromodomains [2].
| Evidence Dimension | Bromodomain selectivity (BD2 vs. BD1) of BET bromodomain binding |
|---|---|
| Target Compound Data | ≥3–10-fold selectivity for BRD4-BD2 and BRDT-BD2 over BD1 (1,4-acylthiazepane class); TH-4: BD2 W374 resonance completely broadened by 250 μM, BD1 W81 minimally perturbed |
| Comparator Or Baseline | (+)-JQ1 (pan-BET inhibitor): comparable affinity for BD1 and BD2 (Kd ~50–90 nM for both); non-selective BET inhibitors cause dose-limiting toxicity |
| Quantified Difference | ≥3–10-fold BD2/BD1 selectivity for 1,4-acylthiazepanes vs. approximately 1:1 BD2/BD1 ratio for pan-BET inhibitors |
| Conditions | PrOF NMR using 5-fluorotryptophan-labeled tandem BRD4-T and BRDT-T constructs; TH-4 tested at 50 μM initial screen, full titration up to 250 μM |
Why This Matters
BD2-selective targeting is clinically desirable because non-selective BET inhibition causes dose-limiting thrombocytopenia and gastrointestinal toxicity; procurement of an acryloyl-thiazepane scaffold enables BD2-biased probe development that is not achievable with pan-BET inhibitor chemotypes.
- [1] Urick, A. K.; Hawk, L. M. L.; Cassel, M. K.; Mishra, N. K.; Liu, S.; Adhikari, N.; Zhang, W.; dos Santos, C. O.; Hall, J. L.; Pomerantz, W. C. K. Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins. ACS Chem. Biol. 2020, 15 (11), 3038–3049. DOI: 10.1021/acschembio.0c00720. View Source
- [2] Al-Jasim, B. Synthesis and Structure-Activity-Relationship Study of 1,4-Acylthiazepanes as BD2-Selective BET Bromodomain Inhibitors. McNair Scholars Program, University of Minnesota, 2023. (Conference abstract noting BD2 selectivity advantage and clinical toxicity of non-selective BET inhibitors.) View Source
